2-(2-methoxyethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine
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Overview
Description
The compound “2-(2-methoxyethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine” is a complex organic molecule. The “2-methoxyethyl” part refers to a methoxyethyl group, which is a functional group consisting of a methoxy group (-OCH3) attached to an ethyl group (-CH2CH3) .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as “2-methoxyethyl acrylate” have been synthesized using techniques like atom transfer radical polymerization .
Scientific Research Applications
Synthesis and Methodological Advances
- The synthesis of novel fluorinated heterocyclic scaffolds, including indazole derivatives, showcases advanced synthetic routes involving Michael addition and Mannich reactions, indicative of the structural diversity and synthetic accessibility of indazole compounds for further scientific exploration (Revanna et al., 2013).
Applications in Drug Discovery and Antimicrobial Activities
- Indazole derivatives exhibit a range of pharmacological activities, with some compounds showing significant anti-tubercular activity against Mycobacterium tuberculosis, highlighting their potential as leads in antimicrobial drug discovery (Maurya et al., 2013).
- Further exploration into indazole chemistry has led to the synthesis of novel derivatives with varying pharmacological profiles, emphasizing the role of indazole scaffolds in the development of new therapeutic agents with potential applications in treating various diseases (Hariyanti et al., 2020).
Material Science and Environmental Applications
- The modification of polyvinyl alcohol/acrylic acid hydrogels with amine compounds, including indazole derivatives, demonstrates the versatility of these compounds in material science, potentially leading to applications in medical devices or as components in advanced material formulations (Aly & El-Mohdy, 2015).
Future Directions
Mechanism of Action
Target of Action
The compound “2-(2-methoxyethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine” is a type of antisense oligonucleotide . Its primary target is the apolipoprotein C-III (APOC3) . APOC3 is a component of very low-density lipoprotein (VLDL) and is involved in the regulation of triglyceride metabolism .
Mode of Action
The compound interacts with its target APOC3 by preventing its translation . This interaction leads to a robust decrease in both APOC3 production and triglyceride concentrations . The compound’s mode of action is unique as it operates at the RNA level, altering the site of splicing or resulting in RNA degradation through RNase H activity .
Biochemical Pathways
The compound affects the lipid metabolism pathway. By inhibiting APOC3, it reduces the production of triglycerides . This can have downstream effects on the overall lipid profile, potentially reducing the risk of lipid-related disorders such as hypertriglyceridemia.
Pharmacokinetics
The compound exhibits consistent pharmacokinetic properties across species . After administration, it is rapidly and extensively absorbed . It has a plasma and tissue terminal elimination half-life of approximately 30 days .
Result of Action
The result of the compound’s action is a significant reduction in triglyceride levels . This can be beneficial for patients with conditions such as familial chylomicronemia syndrome, which is characterized by extremely high levels of triglycerides .
Biochemical Analysis
Biochemical Properties
2-(2-Methoxyethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with nucleic acids, particularly RNA, due to its structural similarity to nucleic acid analogs . This interaction enhances its affinity for RNA, making it a potential candidate for antisense applications . Additionally, the compound exhibits improved nuclease resistance and enhanced cellular uptake, which are crucial for its stability and efficacy in biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in cellular growth and differentiation . Moreover, it impacts cellular metabolism by altering the levels of key metabolites and influencing metabolic flux . These effects are mediated through its interactions with specific cellular receptors and enzymes, leading to changes in cell signaling and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to RNA, forming stable complexes that inhibit the translation of specific mRNAs . This mechanism is particularly useful in antisense therapy, where the goal is to downregulate the expression of disease-causing genes . Additionally, the compound can inhibit or activate enzymes involved in metabolic pathways, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits good stability, with minimal degradation observed over extended periods . Long-term studies have shown that it maintains its efficacy in modulating gene expression and cellular metabolism . Prolonged exposure to the compound can lead to adaptive changes in cellular function, highlighting the importance of monitoring its effects over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively modulates gene expression and cellular metabolism without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that facilitate its excretion . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments . The compound’s ability to cross cell membranes and reach its target sites is essential for its efficacy in modulating cellular processes .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell influences its interactions with biomolecules and its overall efficacy in modulating cellular processes .
Properties
IUPAC Name |
2-(2-methoxyethyl)-4,5,6,7-tetrahydroindazol-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-14-6-5-13-7-8-3-2-4-9(11)10(8)12-13/h7,9H,2-6,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGHRSBMDKEEGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2CCCC(C2=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.